

Cross-species comparison of Sematilide Hydrochloride pharmacokinetics

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Compound of Interest		
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Cross-Species Pharmacokinetic Comparison of Sematilide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic properties of **Sematilide Hydrochloride** across various species, supported by experimental data. The information is intended to aid in the preclinical and clinical development of this class III antiarrhythmic agent.

Data Presentation: Comparative Pharmacokinetics

The following table summarizes the key pharmacokinetic parameters of **Sematilide Hydrochloride** after intravenous (IV) and oral (PO) administration in humans, dogs, rabbits, and rats. This allows for a direct comparison of the drug's absorption, distribution, metabolism, and excretion (ADME) profiles across different species.



Spec ies	Rout e	Dose	Cma x (ng/ mL)	Tma x (h)	AUC (ng·h /mL)	Half- life (t½) (h)	Clear ance (CL) (mL/ min/ kg)	Volu me of Distr ibuti on (Vd) (L/kg	Bioa vaila bility (F) (%)	Refer ence
Huma n	IV	25 mg	-	-	-	-	-	-	-	[1]
РО	25 mg	-	-	-	-	-	-	47 ± 15	[1]	
IV	40 mg (30 min infusi on)	-	-	-	-	-	-	-	[2]	
РО	100 mg	-	-	-	-	-	-	-	[2]	
Dog	IV	3.0 mg/kg	-	-	-	-	-	-	-	[3]
РО	3 and 30 mg/kg	-	-	-	-	-	-	-	[4]	
Rabbi t	IV	1 mg/kg bolus + 8 μg/kg /min	1300 ± 500	-	-	-	-	-	-	[5]



IV	2 mg/kg bolus + 20 μg/kg /min	3700 ± 1400	-	-	-	-	-	-	[5]	
IV	7 mg/kg bolus + 68 μg/kg /min	1340 0 ± 1800	-	-	-	-	-	-	[5]	
Rat	IV	-	-	-	-	-	-	-	-	[6]

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Human Studies

- Intravenous and Oral Administration:
 - Subjects: Healthy male volunteers.[1] In another study, subjects included healthy volunteers and patients with varying degrees of renal impairment.[2]
 - IV Administration: A 25 mg dose was administered intravenously.[1] In a separate study, a
 40 mg dose was infused over 30 minutes.[2]
 - Oral Administration: A 25 mg oral dose was administered.[1] Another study used a 100 mg oral tablet.[2]
 - Sample Collection: Blood and urine samples were collected at predefined time points for up to 48 and 72 hours, respectively.[2]



 Analytical Method: Plasma and urine concentrations of sematilide were determined using a specific high-performance liquid chromatography (HPLC) method.[1][2]

Canine Studies

- Intravenous Administration:
 - Subjects: Conscious dogs, 3-5 days after anterior myocardial infarction.[3]
 - Administration: An intravenous dose of 3.0 mg/kg was administered every 3 hours for a total of six doses.[3]
 - Sample Collection: Specific details on blood sample collection times were not provided in the abstract.
 - Analytical Method: The method for determining plasma concentrations was not specified in the abstract.
- Oral Administration:
 - Subjects: Dogs with chronic atrioventricular block.[4]
 - Administration: Sematilide was administered orally at doses of 3 and 30 mg/kg.[4]
 - Monitoring: Continuous ECG monitoring was performed.[4]
 - Analytical Method: The method for determining plasma concentrations was not specified in the abstract.

Rabbit Studies

- Intravenous Administration:
 - Subjects: New Zealand White rabbits.[5]
 - Administration: A cumulative intravenous dosing regimen was used, consisting of a bolus followed by a 45-minute infusion:
 - Infusion 1: 1 mg/kg bolus + 8 μg/kg/min[5]



- Infusion 2: 2 mg/kg bolus + 20 μg/kg/min[5]
- Infusion 3: 7 mg/kg bolus + 68 μg/kg/min[5]
- Sample Collection: Serum samples were collected to determine sematilide levels.[5]
- Analytical Method: Serum sematilide levels were analyzed by HPLC.[5]

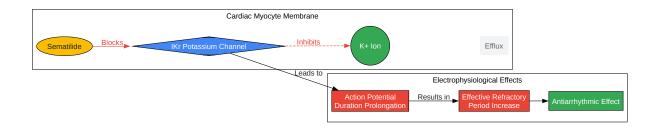
Rat Studies

- Intravenous Administration:
 - Subjects: Information on plasma concentrations after intravenous administration was available in rats.[6]
 - Sample Collection: Plasma and urine samples were collected.[6]
 - Analytical Method: Drug concentrations in plasma and urine were assayed by a specific
 HPLC method with UV or electrochemical detection, or liquid scintillation spectrometry.[6]

Mandatory Visualization Signaling Pathway of Sematilide Hydrochloride

Sematilide Hydrochloride is a class III antiarrhythmic agent. Its primary mechanism of action involves the blockade of the rapidly activating component of the delayed rectifier potassium current (IKr) in cardiac myocytes. This inhibition of potassium efflux during Phase 3 of the cardiac action potential leads to a prolongation of the action potential duration and an increase in the effective refractory period, thereby exerting its antiarrhythmic effects.





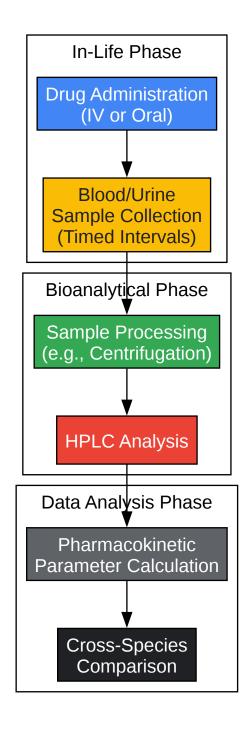
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Mechanism of Action of Sematilide Hydrochloride.

Experimental Workflow for a Typical Pharmacokinetic Study

The following diagram illustrates a generalized workflow for conducting a pharmacokinetic study, from drug administration to data analysis.





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General workflow for a pharmacokinetic study.

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